molecular formula C22H40O2 B8074849 ethyl (11Z,14E)-icosa-11,14-dienoate

ethyl (11Z,14E)-icosa-11,14-dienoate

Cat. No.: B8074849
M. Wt: 336.6 g/mol
InChI Key: PYVCCFLKWCNDQZ-UPDVNHGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is a polyunsaturated fatty acid ester It is derived from 11,14-Eicosadienoic acid, which is a naturally occurring omega-6 fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- typically involves the esterification of 11,14-Eicosadienoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can be achieved through the transesterification of triglycerides containing 11,14-Eicosadienoic acid. This process involves the reaction of the triglycerides with ethanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- has several scientific research applications:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid esters.

    Biology: It is studied for its role in cellular signaling and membrane structure.

    Medicine: Research is being conducted on its potential anti-inflammatory and anti-cancer properties.

    Industry: It is used in the formulation of cosmetics and nutritional supplements.

Mechanism of Action

The mechanism of action of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play a role in inflammation and other cellular processes. The molecular targets and pathways involved include the modulation of enzyme activities and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    11,14-Eicosadienoic acid, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    11,14,17-Eicosatrienoic acid, ethyl ester: Contains an additional double bond.

    8,11,14-Eicosatrienoic acid, ethyl ester: Different position of double bonds.

Uniqueness

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is unique due to its specific double bond configuration and its potential biological activities. Its ethyl ester form also makes it more lipophilic compared to its methyl ester counterpart, which can influence its absorption and distribution in biological systems .

Properties

IUPAC Name

ethyl (11Z,14E)-icosa-11,14-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVCCFLKWCNDQZ-UPDVNHGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.